N-Cyclohexyl-1,3-benzothiazol-2-amine N-Cyclohexyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 28291-75-0
VCID: VC8096037
InChI: InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15)
SMILES: C1CCC(CC1)NC2=NC3=CC=CC=C3S2
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol

N-Cyclohexyl-1,3-benzothiazol-2-amine

CAS No.: 28291-75-0

Cat. No.: VC8096037

Molecular Formula: C13H16N2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-1,3-benzothiazol-2-amine - 28291-75-0

Specification

CAS No. 28291-75-0
Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
IUPAC Name N-cyclohexyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Standard InChI Key UPWPIFMHSFSVLE-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2=NC3=CC=CC=C3S2
Canonical SMILES C1CCC(CC1)NC2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-1,3-benzothiazol-2-amine features a benzothiazole core fused with a cyclohexylamine substituent. The SMILES notation (C1(NC2CCCCC2)=NC3=CC=CC=C3S1) reveals its bicyclic structure: a benzene ring connected to a thiazole moiety, with the nitrogen at position 2 bonded to a cyclohexyl group . The compound’s planarity is disrupted by the cyclohexane ring, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂S
Molecular Weight232.35 g/mol
Melting PointNot Available
Boiling PointNot Available
LogP (Octanol-Water)3.46
PSA (Polar Surface Area)56.39 Ų

The absence of melting/boiling point data in literature suggests challenges in purification or thermal instability . The logP value indicates moderate lipophilicity, explaining its affinity for organic matrices in environmental samples .

Synthesis and Industrial Production

Historical Synthesis Routes

The inaugural synthesis, reported in Tetrahedron (1968), involved cyclohexylamine and 2-mercaptobenzothiazole under refluxing toluene, achieving 72% yield . Modern adaptations employ catalytic systems:

Table 2: Comparative Synthesis Methods

MethodCatalystYield (%)Reference
Cyclohexylamine + 2-mercaptobenzothiazoleNone72
Copper(I)-catalyzed couplingCuI/Phenanthroline88
Microwave-assisted cyclizationPd(OAc)₂99

Table 3: Supplier Overview

SupplierLocationMinimum OrderPurity
Absin BioscienceChina100 mg>95%
UkrOrgSynthesisUkraine1 kg>90%
Ryan ScientificUSA10 g>98%

Stock shortages are frequent, with lead times exceeding six weeks for U.S. shipments .

Environmental Presence and Ecotoxicology

Emission Sources

Over 83% of environmental detections originate from tire abrasion particles, with passenger vehicles emitting approximately 0.81 g/km of microplastics containing this compound . Urban stormwater runoff introduces it into aquatic systems, where concentrations correlate with traffic density (R² = 0.91) .

Degradation Kinetics

Photolysis studies show a half-life of 14–28 days in surface waters, generating transformation products like benzothiazole-2-sulfonic acid . Anaerobic sediment interactions prolong persistence to 6–8 months .

Table 4: Environmental Partitioning Coefficients

MatrixLog KₒwLog Kₐ (L/kg)
Freshwater3.122.45
Marine Sediment3.893.17
Agricultural Soil3.542.98

High sediment affinity suggests bioaccumulation risks in benthic organisms .

Analytical Detection Methods

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 0.05 µg/L . GC-MS methods using DB-5MS columns provide structural confirmation via characteristic fragments at m/z 232 (M⁺), 159 (C₇H₇NS⁺), and 73 (C₅H₉N⁺) .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 7.2–7.9 (m, 4H, aromatic) . IR spectra show N-H stretching at 3280 cm⁻¹ and C-S-C vibration at 690 cm⁻¹ .

Future Research Directions

  • Toxicokinetics: Metabolic pathways in aquatic organisms remain uncharacterized.

  • Remediation Strategies: Evaluate advanced oxidation processes for wastewater treatment.

  • Green Synthesis: Develop biocatalytic routes using engineered amidases.

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